molecular formula C4H5F2NaO3 B2494095 Sodium;3,3-difluoro-2-hydroxy-2-methylpropanoate CAS No. 2445791-87-5

Sodium;3,3-difluoro-2-hydroxy-2-methylpropanoate

Cat. No.: B2494095
CAS No.: 2445791-87-5
M. Wt: 162.068
InChI Key: OGVJBCMXKGZILH-UHFFFAOYSA-M
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Description

Sodium;3,3-difluoro-2-hydroxy-2-methylpropanoate is a chemical compound with the molecular formula C4H6F2NaO3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium;3,3-difluoro-2-hydroxy-2-methylpropanoate typically involves the reaction of 3,3-difluoro-2-hydroxy-2-methylpropanoic acid with a sodium base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

3,3-difluoro-2-hydroxy-2-methylpropanoic acid+NaOHThis compound+H2O\text{3,3-difluoro-2-hydroxy-2-methylpropanoic acid} + \text{NaOH} \rightarrow \text{this compound} + \text{H}_2\text{O} 3,3-difluoro-2-hydroxy-2-methylpropanoic acid+NaOH→this compound+H2​O

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or distillation to remove impurities .

Chemical Reactions Analysis

Types of Reactions

Sodium;3,3-difluoro-2-hydroxy-2-methylpropanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylate derivatives.

    Reduction: Reduction reactions can convert it into alcohol derivatives.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium iodide (NaI) or potassium fluoride (KF).

Major Products Formed

    Oxidation: Carboxylate derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Sodium;3,3-difluoro-2-hydroxy-2-methylpropanoate has several scientific research applications:

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Sodium;3,3-difluoro-2-hydroxy-2-methylpropanoate involves its interaction with molecular targets through its difluoromethyl group. This group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. The pathways involved include enzymatic reactions and receptor binding, which can modulate biological processes .

Comparison with Similar Compounds

Similar Compounds

    3,3-Difluoro-2-hydroxy-2-methylpropanoic acid: The parent acid form of the compound.

    Sodium;3,3-difluoro-2-hydroxypropanoate: A similar compound with a different substitution pattern.

    Sodium;2,2-difluoro-2-hydroxy-2-methylpropanoate: A structural isomer with different fluorine atom positions.

Uniqueness

Sodium;3,3-difluoro-2-hydroxy-2-methylpropanoate is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of the difluoromethyl group enhances its stability and potential for various applications compared to similar compounds .

Properties

IUPAC Name

sodium;3,3-difluoro-2-hydroxy-2-methylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6F2O3.Na/c1-4(9,2(5)6)3(7)8;/h2,9H,1H3,(H,7,8);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGVJBCMXKGZILH-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(F)F)(C(=O)[O-])O.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5F2NaO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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